Cas no 108852-90-0 (Nemorubicin)

ネモルビシンはアントラサイクリン系抗がん剤の一種であり、DNAにインターカレーションすることで腫瘍細胞の増殖を抑制します。従来のドキソルビシンと比較して、心毒性が低減されていることが特徴です。また、トポイソメラーゼII阻害作用を有し、多剤耐性を示すがん細胞に対しても一定の効果が期待できます。肝臓で活性代謝物PNU-159682に変換されることで、抗腫瘍効果が増強されるというユニークな代謝特性を備えています。臨床試験では転移性乳がんや肝細胞がんに対する有効性が報告されており、特に既存治療に抵抗性を示す症例において潜在的な治療オプションとして研究が進められています。

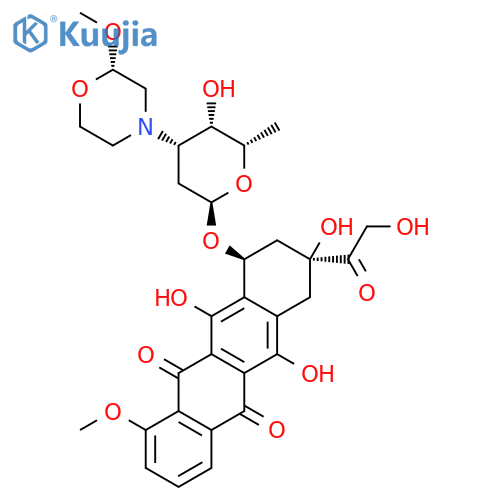

Nemorubicin structure

商品名:Nemorubicin

CAS番号:108852-90-0

MF:C32H37NO13

メガワット:643.635090589523

MDL:MFCD00871079

CID:154204

Nemorubicin 化学的及び物理的性質

名前と識別子

-

- 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(2S)-2-methoxy-4-morpholinyl]-a-L-lyxo-hexopyranosyl]oxy]-, (8S,10S)-

- Nemorubicin

- Methoxymorpholinyldoxorubicin

- methoxy-morpholynil-doxorubicin

- PNU 152243

- PNU-152243

- PNU-152243A

- (1S,3S)-3-Glycoloyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenyl 2,3,6-trideoxy-3-[(S)-2-methoxymorpholino]-alpha-L-lyxo-hexopyranoside

- DMM Dox

- FCE 23762

- MMRDX

- NeMorubincine

- Nemorubicin (PNU 152243)

-

- MDL: MFCD00871079

- インチ: InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1

- InChIKey: CTMCWCONSULRHO-UHQPFXKFSA-N

- ほほえんだ: COC1=C2C(C(C3=C(O)C(C[C@](C(CO)=O)(O)C[C@]4([H])O[C@H]5C[C@H](N6CCO[C@H](OC)C6)[C@H](O)[C@H](C)O5)=C4C(O)=C3C2=O)=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 643.22600

- 水素結合ドナー数: 5

- 水素結合受容体数: 14

- 重原子数: 46

- 回転可能化学結合数: 7

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 852.2°C at 760 mmHg

- ようかいど: ほとんど溶けない(0.02 g/l)(25ºC)、

- PSA: 201.75000

- LogP: 0.28520

Nemorubicin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Nemorubicin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Nemorubicin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-1mg |

Nemorubicin |

108852-90-0 | 98% | 1mg |

¥4599.00 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N884618-1mg |

Nemorubicin |

108852-90-0 | ≥97% | 1mg |

¥5,708.00 | 2022-01-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N884618-5mg |

Nemorubicin |

108852-90-0 | ≥97% | 5mg |

¥10,936.80 | 2022-01-13 | |

| TRC | N389838-5mg |

Nemorubicin |

108852-90-0 | 5mg |

$1372.00 | 2023-05-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-5mg |

Nemorubicin |

108852-90-0 | 98% | 5mg |

¥8194.00 | 2023-09-07 | |

| TRC | N389838-1mg |

Nemorubicin |

108852-90-0 | 1mg |

$770.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D546567-10g |

Nemorubicin |

108852-90-0 | 97% | 10g |

$9950 | 2022-11-01 | |

| MedChemExpress | HY-15794-25mg |

Nemorubicin |

108852-90-0 | 96.84% | 25mg |

¥3980 | 2024-04-21 | |

| 1PlusChem | 1P008TZ7-10mg |

Nemorubicin |

108852-90-0 | 96% | 10mg |

$313.00 | 2025-02-24 | |

| 1PlusChem | 1P008TZ7-100mg |

Nemorubicin |

108852-90-0 | 96% | 100mg |

$1810.00 | 2025-02-24 |

Nemorubicin 関連文献

-

Stephen J. Walsh,Jonathan D. Bargh,Friederike M. Dannheim,Abigail R. Hanby,Hikaru Seki,Andrew J. Counsell,Xiaoxu Ou,Elaine Fowler,Nicola Ashman,Yuri Takada,Albert Isidro-Llobet,Jeremy S. Parker,Jason S. Carroll,David R. Spring Chem. Soc. Rev. 2021 50 1305

-

Mark S. Butler Nat. Prod. Rep. 2008 25 475

-

Tomris Coban,Cameron Robertson,Sianne Schwikkard,Richard Singer,Adam LeGresley RSC Med. Chem. 2021 12 751

108852-90-0 (Nemorubicin) 関連製品

- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)

- 56420-45-2(Epirubicin)

- 72496-41-4(Pirarubicin)

- 20830-81-3(Daunomycin)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108852-90-0)Nemorubicin

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg

価格 ($):182.0/291.0/499.0/733.0